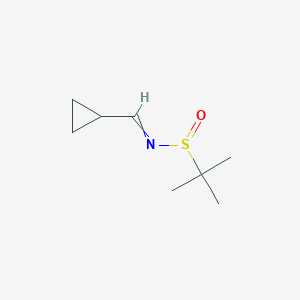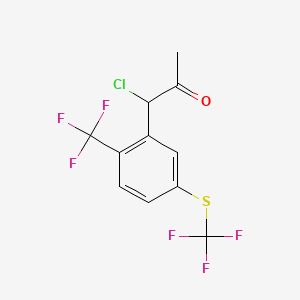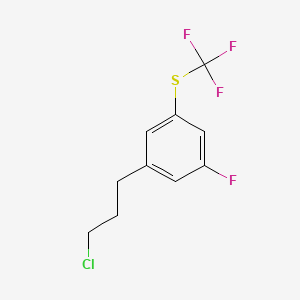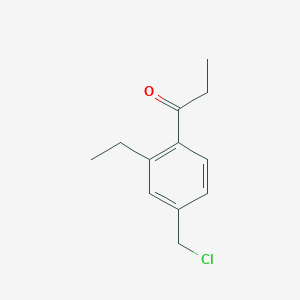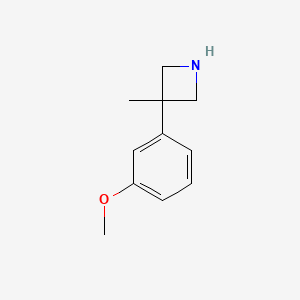
3-(3-methoxyphenyl)-3-methylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)-3-methylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-3-methylazetidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-methoxyphenylacetonitrile with methylamine in the presence of a base can lead to the formation of the desired azetidine compound . The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxyphenyl)-3-methylazetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed using reagents like alkyl halides or acyl chlorides to introduce new substituents onto the azetidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a hydroxyl group, while reduction of the azetidine ring can yield a more saturated compound with different functional groups.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)-3-methylazetidine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-3-methylazetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(3-Methoxyphenyl)-3-methylazetidine can be compared with other similar compounds to highlight its uniqueness:
3-(4-Methoxyphenyl)-3-methylazetidine: This compound has a similar structure but with the methoxy group at a different position on the phenyl ring, leading to different chemical and biological properties.
3-(3-Methoxyphenyl)-3-ethylazetidine: The presence of an ethyl group instead of a methyl group can alter the compound’s reactivity and interactions with molecular targets.
3-(3-Methoxyphenyl)-3-methylpyrrolidine: This compound has a five-membered ring instead of a four-membered azetidine ring, resulting in different structural and functional characteristics.
Propiedades
Número CAS |
66968-19-2 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-3-methylazetidine |
InChI |
InChI=1S/C11H15NO/c1-11(7-12-8-11)9-4-3-5-10(6-9)13-2/h3-6,12H,7-8H2,1-2H3 |
Clave InChI |
KATCZHLLWHRLRC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC1)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


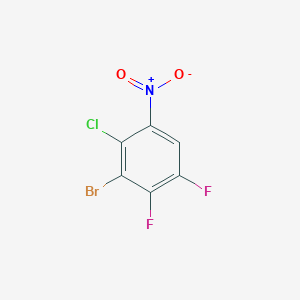

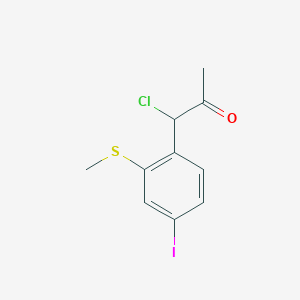
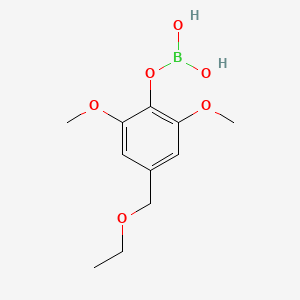
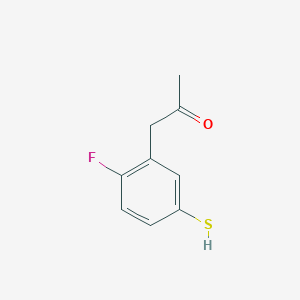
![tert-Butyl 1-(((R)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048774.png)
